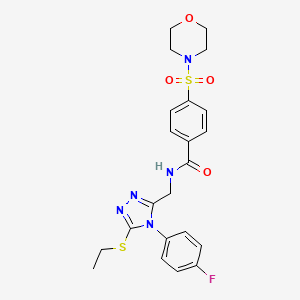

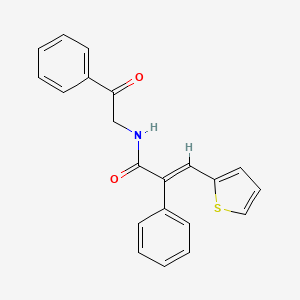

![molecular formula C11H19NO3S B2755567 Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-93-7](/img/structure/B2755567.png)

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirolactam compound with the following chemical formula: C₁₁H₁₉NO₅S . It features a spirocyclic structure, which provides a unique area of chemical space for further functionalization and diversification .

Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butyl group, hydroxy group, and thia-azaspiro ring system. While specific synthetic routes may vary, the key steps typically include cyclization of the precursor and subsequent functional group modifications. Researchers have successfully prepared this compound using strategic synthetic methodologies .

Molecular Structure Analysis

The molecular structure of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate consists of a spirocyclic scaffold. The tert-butyl group and the hydroxy functionality are positioned at specific stereocenters, contributing to its overall three-dimensional arrangement. The spiro ring system provides rigidity and influences its biological properties .

Chemical Reactions Analysis

While detailed chemical reactions involving this compound are not explicitly documented, its functional groups (tert-butyl, hydroxy, and thia-azaspiro) suggest potential reactivity. Researchers may explore derivatization, ring-opening reactions, and modifications of the spirocyclic moiety. Further investigations are needed to uncover its full synthetic versatility .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis Techniques and Applications

Asymmetric Synthesis and Drug Discovery : The asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine, has been achieved through processes involving the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This process exemplifies the application of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate derivatives in accessing complex molecular scaffolds for drug discovery (Brock, E., Davies, S., Lee, James A., Roberts, P. M., & Thomson, J. E., 2012).

Synthesis of Bifunctional Compounds : The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, highlights the potential of using tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate derivatives for the creation of novel compounds. These derivatives serve as versatile intermediates for further selective derivation, offering a pathway to explore chemical spaces complementary to existing frameworks (Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, David L., & Thorarensen, A., 2009).

Construction of Multifunctional Modules : The development of new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes demonstrates the role of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate derivatives in constructing multifunctional modules for drug discovery. These spirocycles are designed to act as novel, structurally diverse platforms for the exploration of potential therapeutic agents (Li, D., Rogers-Evans, M., & Carreira, E., 2013).

Conformational Studies and Molecular Structure Analysis

Conformational Analysis of Pseudopeptides : Spirolactams synthesized from tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate derivatives have been studied for their potential as conformationally restricted pseudopeptides. These studies offer insights into the molecular structure and conformational behavior of such compounds, which can inform the design of peptide mimetics and other bioactive molecules (Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E., 2002).

作用機序

The specific mechanism of action for tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate remains an area of active research. Its spirocyclic nature and stereochemistry may play a role in interactions with biological targets. Future studies will elucidate its binding partners and potential therapeutic applications .

特性

IUPAC Name |

tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUTJNAMHPWHK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CSCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CSC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

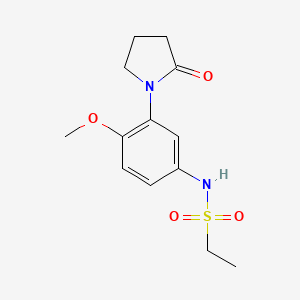

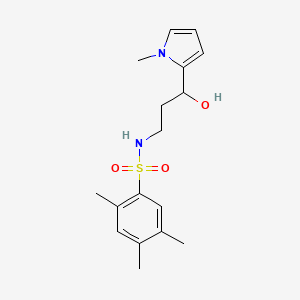

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)

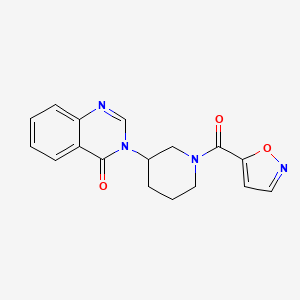

![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

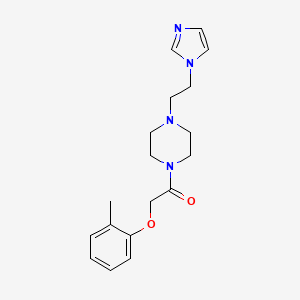

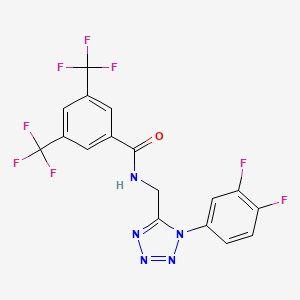

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)

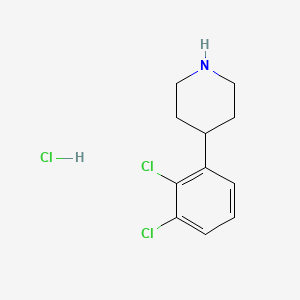

![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)

![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)

![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)